

# An In-depth Technical Guide to DASPEI: Properties and Applications

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## Compound of Interest

Compound Name: *Daspei*

Cat. No.: *B149288*

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## Introduction

**DASPEI**, with the chemical name 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide, is a cationic styryl fluorescent dye renowned for its application in cell biology as a specific marker for mitochondria in living cells.[1][2][3][4][5] Its utility stems from its ability to accumulate in mitochondria in a manner dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial function and cellular energetic status.[6][7][8] This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and the mechanism of action of **DASPEI**.

## Chemical and Physical Properties

**DASPEI** is a red solid compound with a molecular formula of  $C_{17}H_{21}IN_2$  and a molecular weight of approximately 380.27 g/mol.[1][2] Key chemical and physical properties are summarized in the tables below for easy reference.

## General Properties

Property	Value	Reference
Chemical Name	2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide	[1][2]
Synonyms	2-(p-(Dimethylamino)styryl)-1-ethyl-pyridinium iodide, Pinaflavol	[9]
CAS Number	3785-01-1	[1][2]
Molecular Formula	C <sub>17</sub> H <sub>21</sub> IN <sub>2</sub>	[1][2]
Molecular Weight	380.27 g/mol	[2]
Appearance	Red solid	[2]
Melting Point	267 °C (with decomposition)	[1][7][8][10]

## Solubility

Solvent	Solubility	Reference
DMSO	Soluble	[2][7][9]
Methanol	Soluble	[7]
DMF	Soluble	[9]
Ethanol	Soluble	[9]
Acetonitrile	Soluble	[9]
Water	A stock solution of 40 mg/100 ml has been reported.	[3]

## Optical Properties

Property	Value	Conditions	Reference
Excitation Maximum ( $\lambda_{ex}$ )	~461 nm	Methanol	[1][10]
Emission Maximum ( $\lambda_{em}$ )	~589 nm	Methanol	[1][10]
Stokes Shift	Large	[2][9]	
Molar Extinction Coefficient ( $\epsilon$ )	36,000-41,000 $M^{-1}cm^{-1}$	at 457-463 nm in Methanol	[7][10]

## Mechanism of Action: Mitochondrial Staining

**DASPEI** is a lipophilic cation that passively crosses the plasma membrane of living cells. Due to the negative charge of the mitochondrial matrix, maintained by the proton motive force, **DASPEI** accumulates in the mitochondria. This accumulation is dependent on the mitochondrial membrane potential ( $\Delta\Psi_m$ ). Healthy, energized mitochondria with a high membrane potential will accumulate more **DASPEI**, resulting in a stronger fluorescent signal. Conversely, depolarized or dysfunctional mitochondria will exhibit reduced **DASPEI** fluorescence.[6][8]

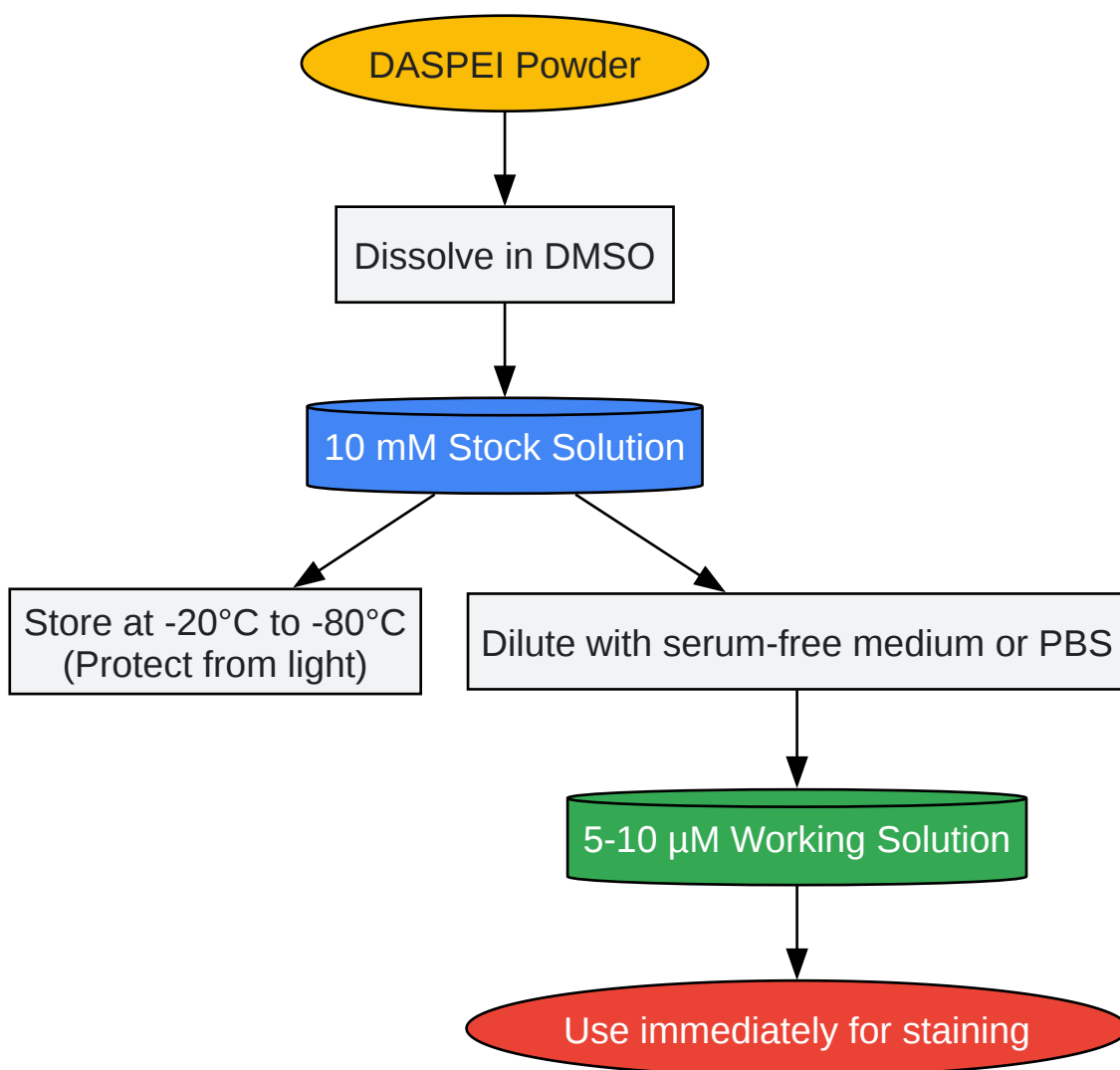
The relationship between mitochondrial membrane potential and **DASPEI** fluorescence can be visualized as follows:

Caption: Mechanism of **DASPEI** accumulation and fluorescence in mitochondria.

## Experimental Protocols

### Preparation of Stock and Working Solutions

A general workflow for preparing **DASPEI** solutions for cell staining is as follows:



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Caption: Workflow for preparing **DASPEI** stock and working solutions.

## Staining Protocol for Adherent Cells

- Cell Culture: Culture adherent cells on sterile coverslips or in a multi-well plate to the desired confluency.
- Preparation of Staining Solution: Prepare a 5-10 μM working solution of **DASPEI** in pre-warmed serum-free cell culture medium or Phosphate-Buffered Saline (PBS).
- Staining: Remove the culture medium from the cells and add the **DASPEI** working solution.

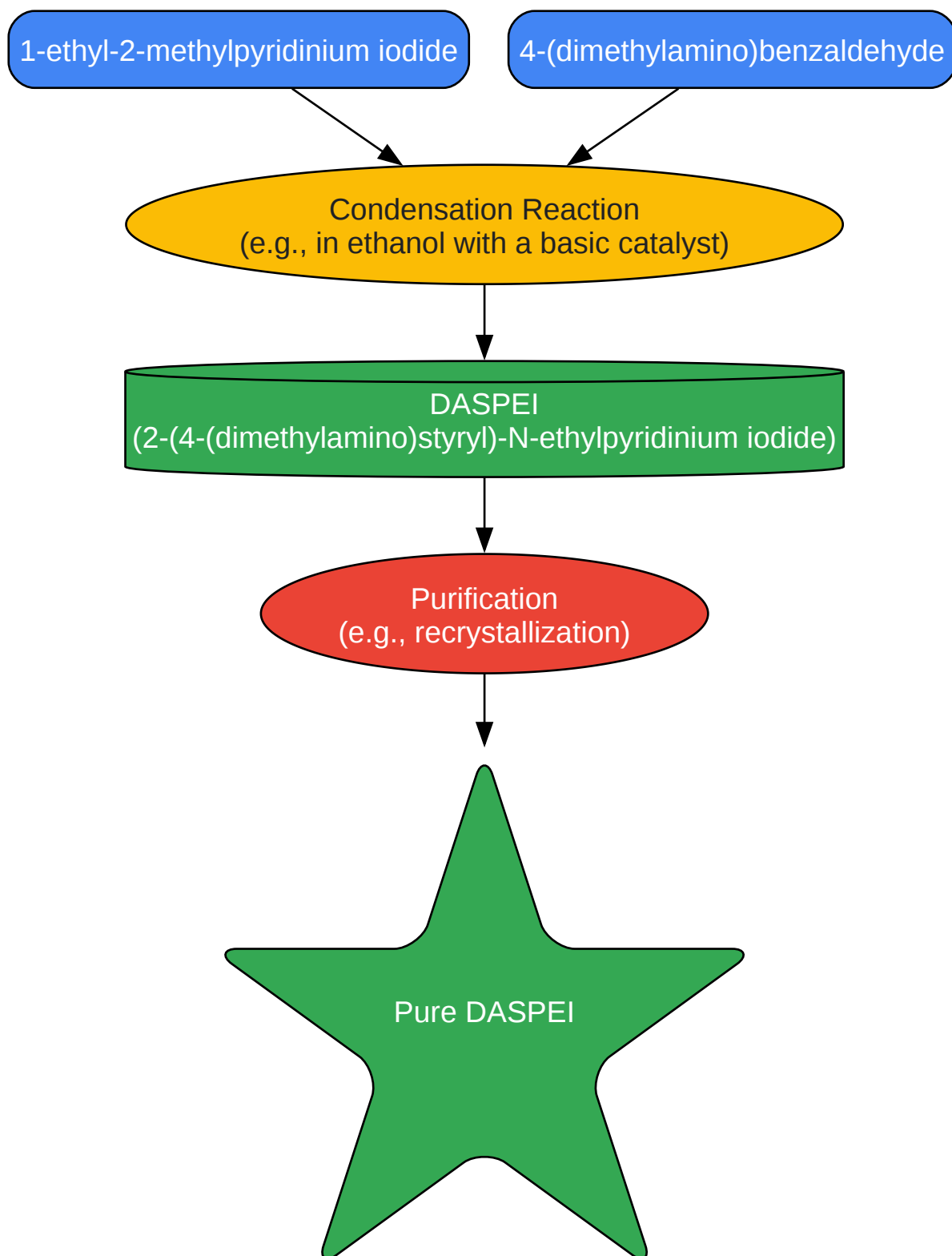
- Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.
- Washing: Remove the staining solution and wash the cells 2-3 times with fresh culture medium or PBS for 5 minutes each.
- Imaging: Observe the stained cells using a fluorescence microscope with appropriate filters for **DASPEI**'s excitation and emission wavelengths.

## Staining Protocol for Suspension Cells

- Cell Preparation: Collect suspension cells by centrifugation (e.g., 400 x g for 3-4 minutes) and wash them twice with PBS. Resuspend the cells to a density of approximately  $1 \times 10^6$  cells/mL.
- Staining: Add 1 mL of the 5-10  $\mu$ M **DASPEI** working solution to the cell suspension.
- Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
- Washing: Centrifuge the cells to remove the staining solution and wash the cell pellet twice with PBS.
- Analysis: Resuspend the cells in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.

## Synthesis of DASPEI

While a detailed, peer-reviewed synthesis protocol for **DASPEI** is not readily available in the searched literature, a plausible synthetic route can be inferred from its chemical structure. The synthesis would likely involve a condensation reaction between 1-ethyl-2-methylpyridinium iodide and 4-(dimethylamino)benzaldehyde.



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Caption: A plausible synthetic workflow for **DASPEI**.

## Safety and Handling

**DASPEI** should be handled with standard laboratory precautions. The hazards of this material have not been thoroughly investigated.[1] It is recommended to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, wash the affected area with copious amounts of water.[1] Store the compound at 4°C and protect it from light, especially when in solution.

## Conclusion

**DASPEI** is a valuable fluorescent probe for the real-time visualization and assessment of mitochondrial function in living cells. Its accumulation and fluorescence are directly related to the mitochondrial membrane potential, providing a reliable indicator of cellular health and metabolic activity. The experimental protocols outlined in this guide offer a starting point for researchers to effectively utilize **DASPEI** in their studies. As with any chemical reagent, proper handling and storage are crucial for obtaining accurate and reproducible results.

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